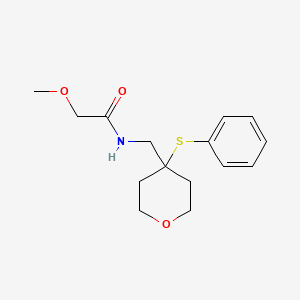
2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound1. However, it seems to be related to the class of compounds known as 2H-Pyrans2, which are commonly used in the synthesis of various pharmaceuticals and other organic compounds2.
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The study of compounds similar to "2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide" often involves their synthesis and evaluation of their chemical properties. For instance, research on derivatives of 2H-pyran-2-ones, such as the synthesis of 6-aryl-3-methoxycarbonyl-4-methylthio-2H-pyran-2-ones, demonstrates the versatility of these compounds in generating symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step (Ram & Goel, 1996). This showcases the synthetic utility of pyran derivatives in organic chemistry.
Coordination Complexes and Antioxidant Activity
Derivatives of pyrazole-acetamide have been synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These studies not only examine the structural aspects of these complexes but also their antioxidant activity, demonstrating the potential for these compounds in biochemical research (Chkirate et al., 2019).
Anticancer Potential
Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has been conducted with the aim of discovering new anticancer agents. This includes the testing of these compounds on 60 cancer cell lines, where some derivatives demonstrated appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Herbicide Metabolism and Toxicology
Studies on chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into the metabolism and potential toxicological effects of these compounds. Understanding the metabolic pathways can help in assessing the environmental and health impacts of herbicides (Coleman et al., 2000).
Safety And Hazards
Direcciones Futuras
Given the limited information available on “2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide”, future research could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a comprehensive understanding of the compound and could potentially uncover new applications for it in various fields.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and studies are needed.
Propiedades
IUPAC Name |
2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-18-11-14(17)16-12-15(7-9-19-10-8-15)20-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAUYOTXDXUUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CCOCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

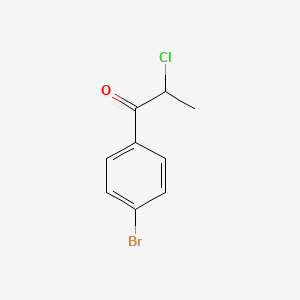
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2834741.png)
![N-methyl-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2834743.png)
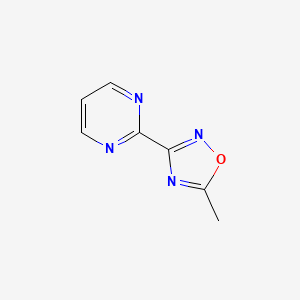
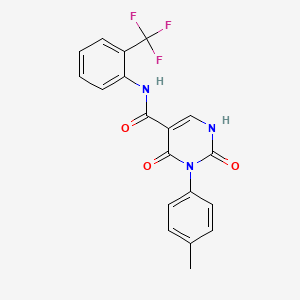
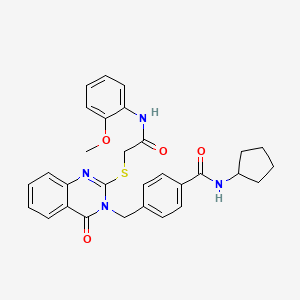
![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B2834750.png)
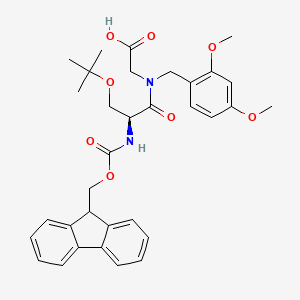
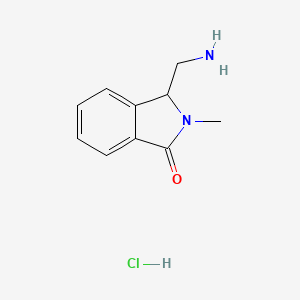
![1-(5-(2-hydroxyphenyl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2834756.png)
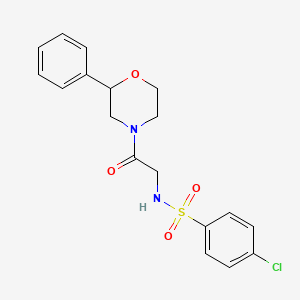
![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2834760.png)
![4-isopropoxy-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2834761.png)